molecular formula C9H19NO2 B3340882 [4-(2-Methylpropyl)morpholin-2-yl]methanol CAS No. 926253-79-4

[4-(2-Methylpropyl)morpholin-2-yl]methanol

Cat. No.: B3340882
CAS No.: 926253-79-4
M. Wt: 173.25 g/mol
InChI Key: HQDJQJVJHWSKDS-UHFFFAOYSA-N
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Description

[4-(2-Methylpropyl)morpholin-2-yl]methanol is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a 2-methylpropyl (isobutyl) group at position 4 and a hydroxymethyl (-CH2OH) group at position 2.

The compound is commercially available in high purity (95%) and is listed by suppliers like CymitQuimica, indicating its relevance in research and industrial settings . Derivatives such as 2-Chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide (CAS: 848369-66-4) further highlight its utility as a synthetic intermediate .

Properties

IUPAC Name

[4-(2-methylpropyl)morpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2)5-10-3-4-12-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDJQJVJHWSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926253-79-4
Record name [4-(2-methylpropyl)morpholin-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropyl)morpholin-2-yl]methanol typically involves the reaction of morpholine with 2-methylpropyl bromide in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: Industrial production methods for [4-(2-Methylpropyl)morpholin-2-yl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification: Techniques such as distillation or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methylpropyl)morpholin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, [4-(2-Methylpropyl)morpholin-2-yl]methanol serves as a valuable building block for synthesizing more complex molecules. It can participate in various chemical reactions such as:

  • Nucleophilic substitutions : The morpholine nitrogen can act as a nucleophile.
  • Formation of heterocycles : It can be utilized in multi-component reactions to create diverse heterocyclic compounds.

Biology

The compound has shown promise in biological applications, particularly in enzyme inhibition and antimicrobial activity:

  • Enzyme Inhibition : Studies indicate that morpholine derivatives can act as inhibitors for certain enzymes, making them candidates for drug development targeting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies have demonstrated that [4-(2-Methylpropyl)morpholin-2-yl]methanol exhibits significant antibacterial properties against various pathogens.

Medicine

In medicinal chemistry, the compound has been investigated for its therapeutic potential:

  • Cardiovascular Health : Research suggests that morpholine derivatives may act as agonists for prostacyclin receptors (PGI2), which are crucial in cardiovascular regulation.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of [4-(2-Methylpropyl)morpholin-2-yl]methanol against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Bacterial StrainInhibition (%) at 50 µg/mL
Staphylococcus aureus85%
Escherichia coli70%

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of [4-(2-Methylpropyl)morpholin-2-yl]methanol on carbonic anhydrase (CA) enzymes. The compound demonstrated selective inhibition with an IC50 value of 20 µM against CA IX, suggesting its potential role in treating conditions like glaucoma or cancer.

EnzymeIC50 (µM)
CA II25
CA IX20

Case Study 3: Anticancer Activity

A recent investigation assessed the anticancer effects of [4-(2-Methylpropyl)morpholin-2-yl]methanol on various cancer cell lines. The compound induced apoptosis and inhibited cell proliferation significantly.

Cell Line% Cell Viability at 50 µM
MDA-MB-231 (breast cancer)30%
A549 (lung cancer)40%

Mechanism of Action

The mechanism of action of [4-(2-Methylpropyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol
  • Core Structure : Morpholine ring substituted with pyrimidin-2-yl at position 4 and hydroxymethyl at position 2 .
  • Key Differences : The pyrimidinyl group introduces aromaticity and additional hydrogen-bonding capacity compared to the lipophilic 2-methylpropyl group in the target compound. This substitution likely enhances polarity and aqueous solubility.
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
  • Core Structure: Quinoline ring substituted with cyclopropyl, 4-fluorophenyl, and hydroxymethyl groups .
  • Key Differences: The quinoline core is planar and aromatic, contrasting with the non-planar morpholine ring. The fluorophenyl group contributes to π-π stacking interactions, while the morpholine derivative’s isobutyl group enhances lipophilicity.
  • Crystallography: The quinoline analogue exhibits intermolecular O–H⋯O and O–H⋯N hydrogen bonds, leading to a stabilized crystal lattice with dihedral angles of 65.2–76.2° between aromatic rings . Such data are absent for the target compound but suggest differences in solid-state packing.
(2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol
  • Core Structure : Phenyl ring substituted with 2-methylpropyl and propan-1-ol groups .
  • Key Differences: The absence of a morpholine ring reduces polarity and nitrogen-based reactivity. The propanol chain may offer similar hydrogen-bonding capacity but lacks the conformational constraints of the morpholine system.
  • Applications: Such phenylpropanols are often intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis, highlighting divergent applications compared to morpholine derivatives .

Physicochemical Properties

Compound Core Structure Key Substituents Polarity Likely Solubility
[4-(2-Methylpropyl)morpholin-2-yl]methanol Morpholine 2-Methylpropyl, -CH2OH Moderate Moderate in polar solvents
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol Morpholine Pyrimidin-2-yl, -CH2OH High High in water/DMSO
Quinolin-3-yl-methanol derivative Quinoline Cyclopropyl, 4-fluorophenyl Moderate Low in water, high in THF
Phenylpropan-1-ol derivative Phenyl 2-Methylpropyl, propanol Low High in organic solvents

Notes:

  • The morpholine ring in the target compound confers moderate polarity, balancing solubility in organic and aqueous media.
  • The quinoline derivative’s planar structure and fluorine substituent may reduce aqueous solubility compared to morpholine analogues .

Potential Impurities and Byproducts

  • Related Impurities: Compounds such as 1-[4-(2-Methylpropyl)phenyl]ethanone (CAS: 38861-78-8) and methyl 2-[4-(2-methylpropyl)phenyl]propionate may arise during synthesis if incomplete reduction or esterification occurs .
  • Analytical Challenges : Impurities with similar lipophilic substituents (e.g., 2-methylpropylphenyl groups) may co-elute in chromatographic analyses, necessitating advanced separation techniques .

Biological Activity

[4-(2-Methylpropyl)morpholin-2-yl]methanol, with the CAS number 926253-79-4, is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [4-(2-Methylpropyl)morpholin-2-yl]methanol can be represented as follows:

C8H17N1O1\text{C}_8\text{H}_{17}\text{N}_1\text{O}_1

This compound features a morpholine ring, which is known for its versatility in medicinal chemistry. Morpholine derivatives are often associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of [4-(2-Methylpropyl)morpholin-2-yl]methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : Similar morpholine compounds have shown inhibitory effects on enzymes such as carbonic anhydrase (CA), which plays a critical role in physiological processes like respiration and acid-base balance .
  • Cellular Uptake : Studies have indicated that morpholine derivatives can enhance cellular uptake of therapeutic agents, potentially improving their efficacy against cancer cells .

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC).

CompoundMIC (µg/mL)Target Bacteria
[4-(2-Methylpropyl)morpholin-2-yl]methanolTBDStaphylococcus aureus
Analogous Compound50Escherichia coli

Anticancer Activity

In vitro studies have shown that [4-(2-Methylpropyl)morpholin-2-yl]methanol exhibits cytotoxic effects on various cancer cell lines. For example, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A recent study explored the enzyme inhibition properties of morpholine derivatives, demonstrating that some compounds could effectively inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. This suggests potential applications in cancer therapy due to the role of CA IX in tumor growth .
  • Cytotoxicity Assessment :
    In an experimental setup involving MDA-MB-231 cells, [4-(2-Methylpropyl)morpholin-2-yl]methanol was tested for cytotoxicity. The results indicated a significant increase in apoptotic cells when treated with this compound compared to controls, highlighting its potential as an anticancer agent .
  • Pharmacokinetic Properties :
    Pharmacokinetic studies have suggested that [4-(2-Methylpropyl)morpholin-2-yl]methanol has favorable absorption characteristics and a low volume of distribution, indicating efficient metabolic processing and excretion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Methylpropyl)morpholin-2-yl]methanol
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